molecular formula C29H47N5O7 B190972 Destruxin A CAS No. 6686-70-0

Destruxin A

Cat. No. B190972
CAS RN: 6686-70-0
M. Wt: 577.7 g/mol
InChI Key: XIYSEKITPHTMJT-OCCJOITDSA-N
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Description

Destruxin A (DA) is a cyclo-peptidic mycotoxin from the entomopathogenic fungus Metarhizium anisopliae . It has insecticidal, anti-viral, and antiproliferative activities . It’s a cyclic hexadepsipeptide produced by fungus causing paralysis and death in insects .


Synthesis Analysis

Destruxins are synthesized by a cluster of genes including non-ribosomal peptide synthetase . The total synthesis of destruxin E was achieved, and its absolute configuration was successfully determined to be (S) .


Molecular Structure Analysis

Destruxin A is a 19-membered cyclodepsipeptide, and consists of five amino acid residues (β-alanine (Ala), N-methyl-alanine (MeAla), N-methyl-valine (MeVal), isoleucine (Ile), and proline (Pro)) and α-hydroxy acid derivative containing a terminal epoxide in the side chain .


Chemical Reactions Analysis

The concentration of the substrate for macrolactonization was investigated to determine how best to reduce the amount of solvent; the reaction successfully proceeded at the concentration of 6 mM, leading to the macrolactone 10a without the formation of the problematic dimerized product .


Physical And Chemical Properties Analysis

Destruxin A has a molecular weight of 577.71 . It’s a solid substance that should be stored at -20°C, dry, and sealed .

Scientific Research Applications

Immune Response Suppression in Insects

Destruxin A, produced by the entomopathogen Metarhizium anisopliae, suppresses the innate immune response in Drosophila melanogaster. This is evidenced by reduced expression of antimicrobial peptides crucial for the insect's humoral immune response, leading to increased mortality when co-injected with bacteria (Pal, St. Leger, & Wu, 2007).

Role in Insecticidal and Phytotoxic Activities

Destruxins are known for their insecticidal and phytotoxic properties. These cyclic hexadepsipeptides vary based on hydroxy acid, N-methylation, and R group of amino acid residues. They are significant as virulence factors in fungi, either as beneficial insect biocontrol agents or as detrimental plant pathogens (Pedras, Zaharia, & Ward, 2002).

Ionophoric Characteristics

Destruxin A exhibits ionophoric properties, particularly in calcium ion mobilization across liposomal membranes. This characteristic could be crucial in understanding its diverse biological effects (Hinaje et al., 2002).

Serine Protease Inhibitor Genes and Mortality in Insects

The effects of destruxin A on the expression of serine protease inhibitor genes in Plutella xylostella larvae suggest that these genes play a vital role in the insect's response to destruxin A. RNA interference-mediated knockdown of these genes increases mortality under destruxin A exposure, indicating a potential mechanism of action for this mycotoxin (Han et al., 2014).

Heat Shock Proteins and Bombyx mori Cells

Destruxin A induces and binds to specific heat shock proteins in Bombyx mori Bm12 cells. It highlights a novel mechanism whereby destruxin A might influence the insect's immune system and physiological responses (Zhang et al., 2017).

Genetic Basis in Metarhizium robertsii

Research has identified a gene in Metarhizium robertsii responsible for destruxin biosynthesis. Understanding this genetic basis helps in comprehending the role of destruxins in pathogenicity and virulence of entomopathogenic fungi (Donzelli et al., 2012).

Destruxin Production and Environmental Impact

Studies on destruxin production in various insect hosts and their subsequent fate in soil provide insights into the environmental impact of using entomopathogenic fungi as biological control agents. This research is vital for assessing the risk of these metabolites entering the human food chain (Skrobek, Shah, & Butt, 2007).

Circular Dichroism Analysis

Circular dichroism analysis of destruxins from Metarhizium anisopliae provides insights into their conformations and interactions, which is essential for understanding their biological functions and potential therapeutic applications (Peng et al., 2005).

Fungal Growth and Metabolite Production

Real-time PCR- and HPLC-MS-based quantification of fungal growth and metabolite production during host infection by Metarhizium brunneum offer valuable data for understanding the role of destruxin A during fungal growth in host larvae and monitoring its fate in food chains (Ríos-Moreno et al., 2017).

Aminoacyl tRNA Synthases Interaction in Bombyx mori

Destruxin A's interactions with aminoacyl tRNA synthetases in Bombyx mori suggest a mechanism by which it may impede protein synthesis in target insects. This understanding can aid in exploring molecular targets for novel insecticides (Wang, Berestetskiy, & Hu, 2021).

Gene Expression Profile under Stress

The impact of destruxin A on the gene expression profile of Bombyx mori hemocytes reveals genes involved in insecticide resistance, apoptosis, and immune defense, providing insights into its toxic effect and potential as a biological insecticide (Gong et al., 2014).

Effects on Insect Muscular Tissues

Investigations into the effects of destruxin A on the contractions of insect visceral muscles, like in Locusta migratoria, shed light on its mechanism of action on these tissues, which is pivotal for understanding its overall impact on insect physiology (Ruiz-Sánchez, Lange, & Orchard, 2010).

Capillary Electrophoresis Analysis

Analysis of destruxins from Metarhizium anisopliae by capillary electrophoresis provides insights into their composition and properties, crucial for evaluating their potential as bio-insecticides and other applications (Liu, Huang, & Tzeng, 2004).

Toxic Effect on Abnormal Wing Disc-Like Protein

Research on the toxic effect of destruxin A on the abnormal wing disc-like protein in Spodoptera litura highlights its impact on the insect's development and provides a functional understanding of its bioactivity (Meng et al., 2013).

Effects on Calcium and Hydrogen Ions in Insect Hemocytes

The study of destruxins' effects on free calcium and hydrogen ions in insect hemocytes contributes to understanding their mechanism of action in inhibiting innate insect immunity (Chen, Hu, & Yu, 2014).

Hemocytes Morphology Alterations in Bombyx mori

Investigations into the morphologic changes of Bombyx mori hemocytes under destruxin A stress provide insights into its cytotoxic effects and potential mechanisms of immune suppression in insects (Fan, Chen, & Hu, 2013).

Cancer Cell Resistance Mechanisms

The study of altered membrane rigidity via enhanced endogenous cholesterol synthesis in cancer cells shows how destruxins' mode of action can be influenced by cellular adaptations, providing insights for therapeutic applications (Heilos et al., 2018).

Interaction with Proteins in Bombyx mori

Destruxin A's interaction with specific proteins in Bombyx mori suggests its potential role in inhibiting or activating protein interactions, which could be crucial for understanding its insecticidal mechanism (Yin, Xiao, & Hu, 2021).

Overview of Applications

A review of destruxins' development and applications highlights their range of functions, from antitumoral and antiviral to immunosuppressant and bio-insecticidal activities. This comprehensive perspective aids in understanding their multifaceted roles and potential applications (Liu & Tzeng, 2012).

Safety And Hazards

Destruxin A is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The mode of action of Destruxin A is still unknown and requires further investigation . More researches supported that DA is an insect innate immunosuppressant . This study could provide molecular evidence for the analysis of the insecticidal toxicology of DA and further improve the study of the pathogenic insect mechanism of Metarhizium .

properties

IUPAC Name

16-butan-2-yl-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYSEKITPHTMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985485
Record name 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-6-(propan-2-yl)-16-(prop-2-en-1-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Destruxin A

CAS RN

6686-70-0
Record name 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-6-(propan-2-yl)-16-(prop-2-en-1-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Destruxin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
S Pal, RJS Leger, LP Wu - Journal of Biological Chemistry, 2007 - ASBMB
… Here we report evidence that Destruxin A suppresses the Drosophila humoral immune response. We used cDNA microarrays and quantitative PCR to examine the effect of Destruxin A …
Number of citations: 207 www.jbc.org
BL Liu, JW Chen, YM Tzeng - Biotechnology progress, 2000 - Wiley Online Library
… The most abounding components are destruxin A (DA), B (DB), and E (DE) (7). The typical structure of destruxins is depicted in Figure 1. Some destruxins have been shown to possess …
Number of citations: 38 aiche.onlinelibrary.wiley.com
QB Hu, SX Ren, JH Wu, JM Chang, PD Musa - Toxicon, 2006 - Elsevier
The production levels of destruxin A and B (DA and DB) of 80 Metarhizium strains from China were investigated. The average yields of DA and DB were 14.87±2.30 and 3.65±0.58μg/mL…
Number of citations: 74 www.sciencedirect.com
M Hinaje, M Ford, L Banting, S Arkle… - Archives of biochemistry …, 2002 - Elsevier
… Destruxin A, a … for destruxin A to form a coordination complex with calcium in which the divalent cation is bound at the center of a sandwich formed by two molecules of destruxin A. This …
Number of citations: 30 www.sciencedirect.com
A Suzuki, S Kuyama, Y Kdaira… - Agricultural and Biological …, 1966 - Taylor & Francis
… At first the molecular formula C29H.,O,N5 tentatively proposed by Kodaira" for destruxin A (II) was reconfirmed through mass spectrometry (molecular ion, m/e 577) and elemental …
Number of citations: 41 www.tandfonline.com
T Ast, M Schmidt, L Germeroth… - The journal of …, 2001 - Wiley Online Library
… Destruxin A and 27 different analogs with structural variations … Several destruxin A analogs were found to be at least as … of the biological effects of structural modifications to destruxin A. …
Number of citations: 19 onlinelibrary.wiley.com
A Ríos-Moreno, I Garrido-Jurado… - Biocontrol science …, 2016 - Taylor & Francis
Metarhizium spp. are known to produce destruxin A (dtx A) and can act as endophytes. Data regarding the fate and behaviour of secondary metabolites in the environment are …
Number of citations: 76 www.tandfonline.com
Y Kodaira - Agricultural and Biological Chemistry, 1962 - academic.oup.com
… and they are named destruxin A and B, respectively. Destruxin A and B showed the strong toxicity to silkworms and mice by injection, hut the toxicity to the potato lady beetles by the …
Number of citations: 96 academic.oup.com
K Sowjanya Sree, V Padmaja… - Pest Management …, 2008 - Wiley Online Library
BACKGROUND: The cyclodepsipeptide destruxin produced by the entomopathogen Metarhizium anisopliae (Metch.) was administered by different methods, topical application, …
Number of citations: 84 onlinelibrary.wiley.com
J Wang, Q Weng, Q Hu - Toxins, 2019 - mdpi.com
… Results of affinity assay of between Destruxin A (DA) with peptidyl–prolyl cis–trans … Results of affinity assay of between Destruxin A (DA) with peptidyl–prolyl cis–trans isomerase (BmPPI)…
Number of citations: 8 www.mdpi.com

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